molecular formula C5HF4N B1273223 2,3,4,6-Tetrafluoropyridine CAS No. 3512-13-8

2,3,4,6-Tetrafluoropyridine

Cat. No.: B1273223
CAS No.: 3512-13-8
M. Wt: 151.06 g/mol
InChI Key: NOQFPTRRIPJRMG-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoropyridine is an organic compound belonging to the class of fluorinated pyridines. It is characterized by the presence of four fluorine atoms attached to the pyridine ring at the 2, 3, 4, and 6 positions. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrafluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine. For instance, the reaction of pentafluoropyridine with malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields this compound derivatives . Another method involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane at 120°C, resulting in a high yield of this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and catalysts ensures high yield and purity of the final product. The choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrafluoropyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted tetrafluoropyridine derivatives, carbaldehydes, carboxylic acids, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-tetrafluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack, facilitating the formation of various substituted derivatives. These reactions often proceed through a two-step addition-elimination mechanism . The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of fluorine atoms at the 2, 3, 4, and 6 positions enhances its stability and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,3,4,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFPTRRIPJRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382555
Record name 2,3,4,6-Tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-13-8
Record name 2,3,4,6-Tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-tetrafluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of this regioselectivity control in synthesis?

A: This strategy allows for the controlled synthesis of substituted pyridines, which are important building blocks in pharmaceuticals, agrochemicals, and materials science. [] By selectively placing different substituents at specific positions on the pyridine ring, chemists can fine-tune the properties and functionalities of the final molecules.

Q2: Are there any examples of 2,3,4,6-tetrafluoropyridine reacting differently with other metals besides titanium?

A: Yes, research has shown that this compound reacts with zirconocene complexes, specifically those containing a bis(trimethylsilyl)acetylene (btmsa) ligand. [] Interestingly, while titanium complexes favor C-F bond activation with this compound, zirconocene complexes predominantly undergo C-H bond activation, leading to the formation of pyridyl complexes with an agostic alkenyl group. []

Q3: How do the different reactivities of titanium and zirconium complexes with this compound impact synthetic strategies?

A: This difference in reactivity highlights the importance of metal selection in organometallic chemistry. [] Depending on the desired transformation and product, chemists can utilize either titanium or zirconium complexes to achieve C-F or C-H activation, respectively, with this compound. This expands the synthetic toolbox for modifying this versatile building block and creating a diverse range of substituted pyridine derivatives.

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